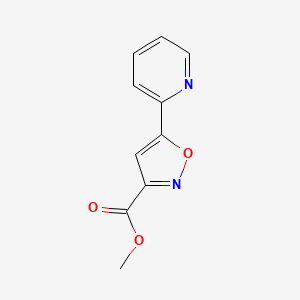

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

Descripción general

Descripción

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. This compound is characterized by the presence of an isoxazole ring fused with a pyridine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Reductive Ring Opening and Cyclization

The isoxazole ring undergoes reductive cleavage under specific conditions. When treated with Mo(CO)₆ in wet acetonitrile at 60–70°C, the ring opens to form enamine intermediates, which cyclize to yield pyridone derivatives (Scheme 1) . For example:

-

Reaction Conditions : Mo(CO)₆ (1.2 equiv), H₂O (10% v/v), MeCN, 60–70°C, 24–48 h.

-

Product : Pyridone derivatives (e.g., 2g ) in yields up to 45% .

This reductive pathway is sensitive to substituents on the isoxazole, with electron-withdrawing groups (e.g., pyridyl) stabilizing intermediates. Side reactions, such as deacylation, are minimized under catalytic Mo(CO)₆ conditions .

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isoxazole derivative | Mo(CO)₆/H₂O/MeCN, 70°C | Pyridone 2g | 45 |

Hydrolysis and Derivative Formation

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (Table 2) :

-

Acidic Hydrolysis : HCl (6M), reflux, 6 h → 5-(2-pyridyl)isoxazole-3-carboxylic acid .

-

Basic Hydrolysis : NaOH (1M), ethanol/water, 80°C, 4 h → Quantitative conversion to carboxylic acid .

The carboxylic acid derivative exhibits enhanced biological activity, particularly as a phosphatase inhibitor (IC₅₀ = 0.4–3 μM against MptpB) .

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ester hydrolysis | 1M NaOH, 80°C | Carboxylic acid | Enzyme inhibition |

Nucleophilic Substitution

The pyridyl nitrogen participates in coordination chemistry, while the isoxazole C-4 position acts as a site for electrophilic substitution (limited by electron deficiency). Key substitutions include:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C forms amide derivatives.

-

Halogenation : Direct halogenation is challenging, but Pd-catalyzed cross-coupling (e.g., Suzuki) enables introduction of aryl groups at C-5 .

Cycloaddition and Multicomponent Reactions

The isoxazole ring engages in [3+2] cycloadditions with nitrile oxides or dipolarophiles. In TEAA ionic liquid , multicomponent reactions with aldehydes and β-keto esters yield bis-isoxazolyl-tetrahydro pyridines (Table 3) :

-

Conditions : TEAA (5 mL), RT, 10 min → 70–85% yield.

-

Mechanism : Knoevenagel condensation followed by cyclization .

| Components | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, β-keto ester, isoxazole | TEAA, RT | Bis-isoxazolyl pyridine | 85 |

Oxidation and Reduction

-

Oxidation : The pyridyl ring resists oxidation, but the isoxazole C-H bonds are oxidized by KMnO₄ to form hydroxylated derivatives.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol, though over-reduction of the isoxazole ring may occur.

Biological Interaction Pathways

The hydrolyzed carboxylic acid derivative binds to phosphatase active sites via:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some strains are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values indicating potent activity.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties by inhibiting key inflammatory pathways, including COX-1 and COX-2 enzymes. This suggests its potential use in treating inflammatory diseases, as it can modulate the production of pro-inflammatory mediators.

Biological Research

Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The isoxazole ring can bind to enzymes or receptors involved in disease pathways, modulating their activity. For example, it may inhibit enzymes that contribute to tumor progression or microbial resistance.

Case Studies

Multiple case studies have highlighted the compound's potential applications:

- Antimicrobial Efficacy : A study on the compound's effectiveness against Mycobacterium tuberculosis revealed that it inhibited bacterial growth while demonstrating low cytotoxicity towards human cells.

- Cancer Research : Preclinical trials showed promising results in reducing cell proliferation and inducing apoptosis across various cancer cell lines.

Material Science

This compound is also explored for applications in material science. Its unique structure allows for the development of new materials and catalysts for chemical reactions. The compound serves as a building block for synthesizing more complex heterocyclic compounds, enhancing its utility in various chemical applications.

Mecanismo De Acción

The mechanism of action of Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-(3-Pyridyl)isoxazole-3-carboxylate

- Methyl 5-phenylisoxazole-3-carboxylate

- Methyl 5-(4-pyridyl)isoxazole-3-carboxylate

Uniqueness

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-pyridyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring with a pyridyl substitution, contributing to its unique chemical properties. The molecular formula is , indicating the presence of nitrogen and oxygen heteroatoms which are significant for biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .

- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems and providing neuroprotective effects .

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .

- Anticancer Properties : This compound has been evaluated for its anticancer effects. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, with IC50 values suggesting moderate to strong activity against specific types of cancer cells .

- Anti-inflammatory Effects : Due to its potential COX inhibitory activity, this compound may serve as an anti-inflammatory agent, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : A study evaluating various isoxazole derivatives found that this compound exhibited significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory drug candidate .

- Cancer Cell Line Testing : In a comprehensive evaluation of new compounds, this compound was tested against multiple cancer cell lines. The results indicated promising antiproliferative activity, particularly against breast and colon cancer cells, with IC50 values below 10 µM .

- Neuroprotective Studies : Research into the neuroprotective potential of isoxazoles highlighted that this compound could protect neuronal cells from oxidative stress-induced damage, showcasing its relevance in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-(4-Pyridyl)isoxazole-3-carboxylate | Similar pyridyl substitution | Different position affects reactivity |

| Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | Bromo substitution at the 2-position | Enhanced electrophilicity due to bromine |

| Methyl 5-aminoisoxazole-4-carboxylate | Amino group at the 5-position | Exhibits different biological activities |

This table illustrates how variations in substitution can influence the biological activity and reactivity of isoxazole derivatives.

Propiedades

IUPAC Name |

phenyl(quinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNFKVLKFQTJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478026 | |

| Record name | (Phenyl)(3-quinolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-64-4 | |

| Record name | (Phenyl)(3-quinolyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.